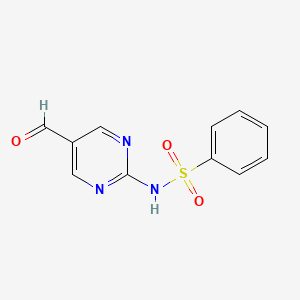

N-(5-formylpyrimidin-2-yl)benzenesulfonamide

Description

N-(5-Formylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrimidine ring substituted with a formyl group at the 5-position and a benzenesulfonamide moiety at the 2-position. This compound’s structure combines reactive functional groups (formyl and sulfonamide) that influence its physicochemical properties and biological interactions. Its synthesis typically involves nucleophilic substitution between pyrimidine derivatives and benzenesulfonyl chlorides, a method widely reported for analogous compounds .

Crystallographic tools like SHELX and WinGX have been instrumental in resolving the 3D structures of similar benzenesulfonamides, enabling precise analysis of bond angles, torsional conformations, and intermolecular interactions .

Properties

IUPAC Name |

N-(5-formylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-8-9-6-12-11(13-7-9)14-18(16,17)10-4-2-1-3-5-10/h1-8H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTVVGLDWYABAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257402 | |

| Record name | N-(5-Formyl-2-pyrimidinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-62-2 | |

| Record name | N-(5-Formyl-2-pyrimidinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Formyl-2-pyrimidinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-formylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 5-formylpyrimidine with benzenesulfonamide under specific conditions. One common method includes:

Starting Materials: 5-formylpyrimidine and benzenesulfonamide.

Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction.

Procedure: The mixture is refluxed for several hours at a temperature around 78°C to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-formylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-(5-carboxypyrimidin-2-yl)benzenesulfonamide.

Reduction: N-(5-hydroxymethylpyrimidin-2-yl)benzenesulfonamide.

Substitution: Depending on the nucleophile, various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a chemical compound with a pyrimidine ring substituted with a formyl group at the 5-position and a benzenesulfonamide moiety at the 2-position. It has applications in scientific research, particularly in medicinal chemistry and biological studies.

Scientific Research Applications

N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a chemical compound with applications in scientific research, including medicinal chemistry, biological studies, and chemical biology.

Medicinal Chemistry

- It is used as a precursor in synthesizing potential anticancer and antimicrobial agents.

- Pyrimidine sulfonamides and other pyrimidine analogues can be incorporated into new designs for bioactive molecules with medicinal applications .

- Benzenesulfonamide derivatives have anticancer activity against HCT-116, MCF-7, and HeLa human tumor cell lines .

Biological Studies

- The compound is studied for its inhibitory effects on enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.

- Inhibition of carbonic anhydrase IX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation.

Chemical Biology

- It serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.

- Schiff bases are also used as catalysts in the chemical and pharmaceutical industry, such as dyes, organic synthesis, polymers, and corrosion inhibitors . Schiff bases have demonstrated biological activities, including antimalarial, antiproliferative, and analgesic properties .

Chemical Reactions

N-(5-formylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation

- The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

- The major product formed is N-(5-carboxypyrimidin-2-yl)benzenesulfonamide.

- Potassium permanganate in an acidic medium is a common reagent and condition for oxidation.

Reduction

- The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

- The major product formed is N-(5-hydroxymethylpyrimidin-2-yl)benzenesulfonamide.

- Sodium borohydride in methanol is a common reagent and condition for reduction.

Substitution

- The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

- Depending on the nucleophile, various substituted benzenesulfonamide derivatives can be formed.

- Various nucleophiles in the presence of a base like sodium hydroxide are common reagents and conditions for substitution.

Mechanism of Action

The mechanism of action of N-(5-formylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.

Pathways Involved: This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Effects on Bioactivity

Key Observations :

- Chloro vs. The formyl group in the target compound may offer similar reactivity but with additional hydrogen-bonding capacity.

- Methyl and Nitro Modifications: Styrylquinoline-derived benzenesulfonamides with nitro groups on the benzene ring showed improved HIV integrase inhibition, highlighting the role of electron-deficient aromatic systems in targeting enzymatic active sites .

Physicochemical and Computational Insights

- However, this may also reduce membrane permeability, a trade-off observed in sulfonamide-based drug design .

- Docking Studies: Quinazolinone-containing benzenesulfonamides (e.g., Compound B in ) demonstrated docking affinities comparable to diclofenac, suggesting that planar heterocycles (pyrimidine, quinazolinone) enhance binding to anti-inflammatory targets. The formyl group in the target compound could similarly stabilize ligand-receptor interactions via polar contacts .

Biological Activity

N-(5-formylpyrimidin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and findings from recent studies.

Chemical Structure and Synthesis

This compound consists of a pyrimidine ring with a formyl group at the 5-position and a benzenesulfonamide moiety at the 2-position. The synthesis typically involves the reaction of 5-formylpyrimidine with benzenesulfonamide under specific conditions, often using solvents like ethanol or methanol and catalysts such as glacial acetic acid. The reaction is conducted at approximately 78°C to ensure complete conversion.

The primary mechanism of action for this compound involves enzyme inhibition , particularly targeting carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. By binding to the active site of CA IX, this compound inhibits its enzymatic activity, leading to altered pH levels in the tumor microenvironment that can suppress tumor growth and proliferation.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of this compound. The compound has been shown to exhibit significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| S. typhi | 6.45 mg/mL |

| C. albicans | 6.63 mg/mL |

These findings indicate that this compound may be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. For instance, compounds derived from benzenesulfonamides have been reported to inhibit carrageenan-induced edema in rat paw models, suggesting potential applications in treating inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that derivatives of benzenesulfonamide exhibited significant antimicrobial activity against multiple pathogens, with some compounds showing comparable efficacy to established antibiotics .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays indicated that this compound had selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, highlighting its potential as an anticancer agent .

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes, supporting its role as an effective inhibitor of CA IX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.